N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide
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Overview
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is an important neurotransmitter in the brain that regulates neuronal excitability, and GABA-AT is responsible for the breakdown of GABA. Therefore, inhibiting GABA-AT can increase the levels of GABA in the brain and potentially treat various neurological disorders.
Mechanism of Action
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide inhibits GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can reduce neuronal excitability and potentially treat neurological disorders. The increased levels of GABA can also activate GABA receptors, which can have additional therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain and reduce neuronal excitability. This can lead to various physiological effects such as sedation, muscle relaxation, and anti-anxiety effects. This compound has also been shown to have anti-tumor effects through the activation of GABA receptors.
Advantages and Limitations for Lab Experiments
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various physiological and pathological processes. However, the inhibition of GABA-AT can also lead to increased levels of other metabolites such as succinic semialdehyde, which can have toxic effects. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.
Future Directions
For research include clinical trials to evaluate the safety and efficacy of N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide in humans, as well as further studies to elucidate the mechanisms of action and potential therapeutic applications of this compound. Additionally, the development of more potent and selective GABA-AT inhibitors may lead to the discovery of new treatments for neurological disorders.
Synthesis Methods
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 5-cyclopropylpyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-(methylthio)benzylamine to form the desired amide product. The final product is purified through column chromatography and recrystallization.
Scientific Research Applications
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain and reduce neuronal excitability, which can be beneficial in the treatment of these disorders. This compound has also been studied for its potential use in cancer therapy, as GABA has been shown to have anti-tumor effects.
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-methylsulfanylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-23-18-7-2-14(3-8-18)4-9-19(22)21-12-15-10-17(13-20-11-15)16-5-6-16/h2-3,7-8,10-11,13,16H,4-6,9,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLMVHWWZNHXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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